molecular formula C23H29NO4 B11429656 hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11429656
M. Wt: 383.5 g/mol
InChI Key: AYGPFEFXZVSFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound with a complex structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization of the Indole Core: The indole core is then functionalized by introducing the 4-methoxyphenyl and hexyl groups through various substitution reactions.

    Esterification: The final step involves esterification to introduce the carboxylate group, using reagents such as hexanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific structural features, such as the presence of the indole core and the combination of functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

hexyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C23H29NO4/c1-4-5-6-7-12-28-23(26)22-15(2)21-19(24-22)13-17(14-20(21)25)16-8-10-18(27-3)11-9-16/h8-11,17,24H,4-7,12-14H2,1-3H3

InChI Key

AYGPFEFXZVSFDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.